

# An In-depth Technical Guide to 3-(Chloromethyl)benzamide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3-(Chloromethyl)benzamide

Cat. No.: B158107

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of **3-(Chloromethyl)benzamide**. It also explores the broader biological context of the benzamide scaffold, offering insights for its potential applications in research and drug development.

## Molecular Structure and Chemical Properties

**3-(Chloromethyl)benzamide** is an organic compound featuring a benzene ring substituted with a chloromethyl group and a carboxamide group at the meta position. The presence of the reactive chloromethyl group makes it a useful intermediate in the synthesis of more complex molecules.

### Data Presentation: Key Chemical Properties

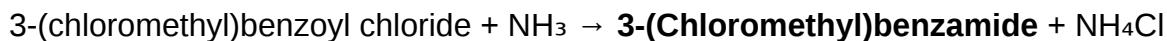
The fundamental properties of **3-(Chloromethyl)benzamide** are summarized in the table below for easy reference.

Property	Value	Citation(s)
Molecular Formula	C <sub>8</sub> H <sub>8</sub> CINO	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	169.61 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
IUPAC Name	3-(chloromethyl)benzamide	<a href="#">[1]</a> <a href="#">[2]</a>
CAS Number	135654-16-9	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
SMILES	C1=CC(=CC(=C1)C(=O)N)CCl	<a href="#">[1]</a> <a href="#">[2]</a>
Physical Description	White solid (general for benzamides)	<a href="#">[4]</a>
Hazard Statements	H301 (Toxic if swallowed), H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H314 (Causes severe skin burns and eye damage), H332 (Harmful if inhaled)	<a href="#">[5]</a>

## Synthesis of 3-(Chloromethyl)benzamide: Experimental Protocol

While specific, detailed protocols for the synthesis of **3-(Chloromethyl)benzamide** are not extensively published in peer-reviewed literature, a plausible and standard method involves the ammonolysis of 3-(chloromethyl)benzoyl chloride. This is a common and effective method for the formation of primary amides from their corresponding acyl chlorides.

Reaction Scheme:



Experimental Protocol:

- Materials:

- 3-(chloromethyl)benzoyl chloride

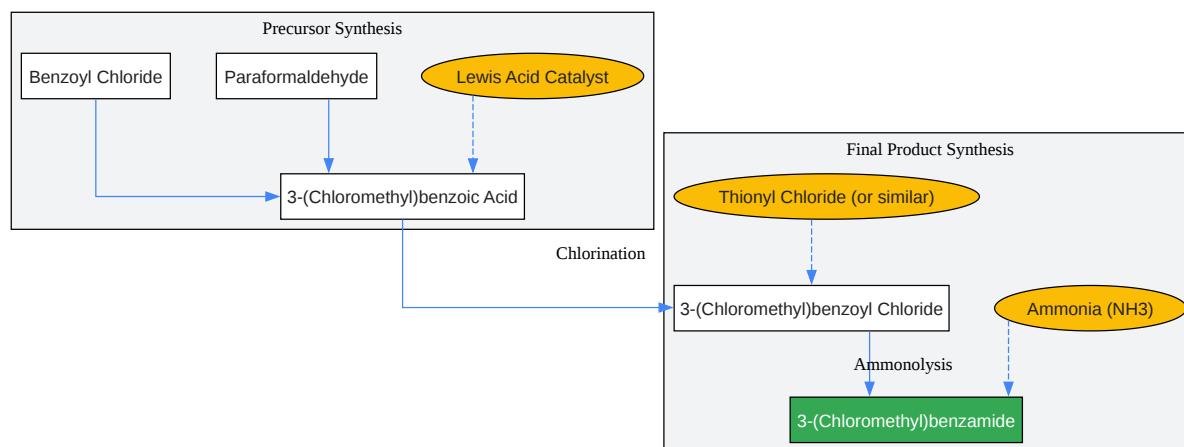
- Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
- Ammonia (gas or a solution in an appropriate solvent like dioxane or methanol)
- Stirring apparatus
- Reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon)
- Extraction and purification equipment (separatory funnel, rotary evaporator, chromatography columns)

• Procedure:

- Dissolve 3-(chloromethyl)benzoyl chloride in an anhydrous solvent within the reaction vessel, and cool the solution to 0°C using an ice bath.
- Slowly bubble ammonia gas through the stirred solution or add a solution of ammonia dropwise. The reaction is exothermic and should be controlled to maintain the temperature at 0-5°C.
- Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).
- Upon completion, the reaction mixture may contain a precipitate of ammonium chloride. Filter the mixture if necessary.
- Wash the organic solution with water and brine to remove any remaining salts and impurities.
- Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
- Remove the solvent under reduced pressure using a rotary evaporator.
- The resulting crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel to yield pure **3-(Chloromethyl)benzamide**.

This protocol is based on general principles of amide synthesis from acyl chlorides.<sup>[4]</sup> The precursor, 3-(chloromethyl)benzoic acid, can be synthesized from benzoyl chloride and paraformaldehyde in the presence of a Lewis acid catalyst.<sup>[6]</sup>

### Logical Workflow for Synthesis



[Click to download full resolution via product page](#)

Caption: Synthesis pathway for **3-(Chloromethyl)benzamide**.

## Biological Activity and Signaling Pathways of Benzamides

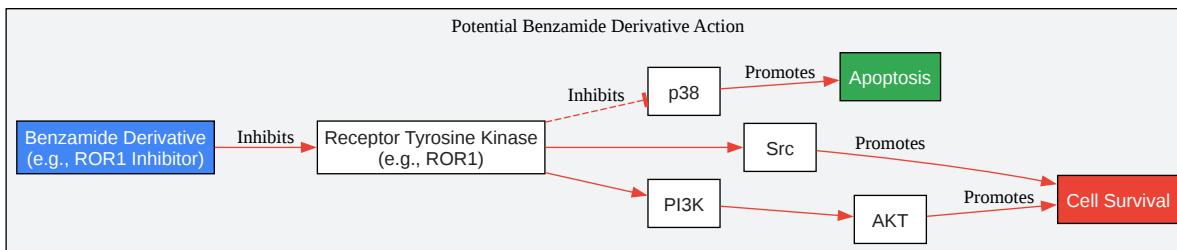
It is important to note that there is limited publicly available information on the specific biological activity or associated signaling pathways of **3-(Chloromethyl)benzamide** itself. It is primarily

documented as a chemical intermediate. However, the benzamide scaffold is a "privileged structure" in medicinal chemistry, found in numerous biologically active compounds.

Understanding the roles of other benzamide-containing molecules can provide context for potential research directions.

- PARP Inhibition: 3-Aminobenzamide, a related compound, is a known inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme critical for DNA repair.<sup>[7]</sup> PARP inhibitors are a validated class of cancer therapeutics.
- PI3K/HDAC Dual Inhibition: Certain benzamide derivatives have been designed as dual inhibitors of Phosphatidylinositol 3-kinase (PI3K) and Histone Deacetylase (HDAC).<sup>[8]</sup> These compounds can block AKT phosphorylation and increase histone acetylation, leading to pro-apoptotic activity in cancer cells.<sup>[8]</sup>
- Tyrosine Kinase Inhibition: The benzamide moiety is a core component of several tyrosine kinase inhibitors.<sup>[9]</sup> For example, it can interact with key residues in the kinase domain of receptors like VEGFR, impacting downstream signaling crucial for angiogenesis.<sup>[9]</sup>
- ROR1 Inhibition: More complex benzamide derivatives have been developed as inhibitors of Receptor tyrosine kinase-like orphan receptor 1 (ROR1), which is overexpressed in several cancers.<sup>[10]</sup> Inhibition of ROR1 can block the Src survival pathway and reactivate the p38 apoptotic pathway.<sup>[10]</sup>
- Agrochemical Applications: Various benzamide derivatives exhibit insecticidal and fungicidal properties, indicating their potential to interfere with biological pathways in pests and fungi.<sup>[1]</sup> <sup>[11]</sup>

#### Illustrative Signaling Pathway for Benzamide Derivatives

[Click to download full resolution via product page](#)

Caption: Generalized pathway for ROR1-inhibiting benzamides.

## Conclusion

**3-(Chloromethyl)benzamide** is a valuable chemical intermediate due to its reactive chloromethyl group, which allows for further functionalization. While direct biological data on this specific molecule is scarce, its core benzamide structure is central to a wide array of pharmacologically active agents. Researchers can leverage **3-(Chloromethyl)benzamide** as a starting material for the synthesis of novel compounds targeting pathways implicated in cancer and other diseases, building upon the established success of the benzamide scaffold in drug discovery.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzamides Substituted with Quinoline-Linked 1,2,4-Oxadiazole: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzamides Substituted with Quinoline-Linked 1,2,4-Oxadiazole: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalconference.info [globalconference.info]
- 5. 3-Chloromethyl-benzamide | C8H8CINO | CID 737145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN105384620A - 3-chloro methyl benzoic acid synthetic method - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. Discovery of benzamide-based PI3K/HDAC dual inhibitors with marked pro-apoptosis activity in lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivatives as potent anticancer agents via ROR1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, biological activity and toxicity to zebrafish of benzamides substituted with pyrazole-linked 1,2,4-oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-(Chloromethyl)benzamide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b158107#3-chloromethyl-benzamide-molecular-structure-and-weight>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)